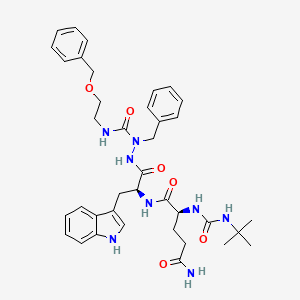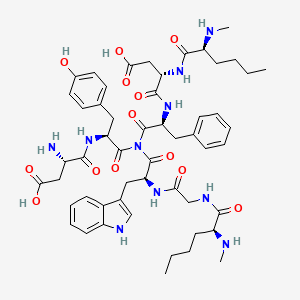
t-Boc-胱胺
描述
t-Boc-Cystamine, also known as tert-butyl (2-((2-aminoethyl)disulfanyl)ethyl)carbamate, is a derivative of cystamine. It is widely used in biotechnology and molecular biology applications as a crosslinker. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is used to protect the amino group during chemical reactions .
科学研究应用
t-Boc-Cystamine has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of polymers and other complex molecules.
Biology: Employed in the modification of proteins and peptides, particularly in the protection and deprotection of amino groups.
Industry: Utilized in the production of specialized materials and as a reagent in various chemical processes.
作用机制
Target of Action
t-Boc-Cystamine, also known as Mono-BOC-cystamine, is a tert-butyloxycarbonyl (BOC) derivative of cystamine . It is primarily used as a crosslinker in biotechnology and molecular biology applications . The primary targets of t-Boc-Cystamine are proteins that can be crosslinked, particularly those involved in the formation of antibody-drug conjugates (ADCs) .
Mode of Action
t-Boc-Cystamine interacts with its targets through a process known as crosslinking . This involves the formation of covalent bonds between the t-Boc-Cystamine and the target protein, which can alter the protein’s structure and function . The disulfide chain in t-Boc-Cystamine allows it to be easily cleaved, enabling the removal of the tagging residue when desired .
Biochemical Pathways
The exact biochemical pathways affected by t-Boc-Cystamine are dependent on the specific proteins it targets. In the context of adcs, t-boc-cystamine plays a crucial role in linking the antibody to the cytotoxic drug . This allows the drug to be specifically delivered to cells expressing the antigen recognized by the antibody, thereby enhancing the selectivity and efficacy of the treatment .
Result of Action
The primary result of t-Boc-Cystamine’s action is the formation of crosslinks between proteins, particularly in the context of ADCs . This can enhance the therapeutic efficacy of the drugs by ensuring their delivery to the intended target cells . In addition, the cleavable nature of t-Boc-Cystamine allows for the controlled release of the drug, further contributing to the effectiveness of the treatment .
Action Environment
The action of t-Boc-Cystamine can be influenced by various environmental factors. For instance, the efficiency of crosslinking can be affected by the presence of other reactive molecules, the pH of the environment, and the temperature . .
生化分析
Biochemical Properties
t-Boc-Cystamine interacts with various enzymes, proteins, and other biomolecules. It is involved in the epoxy/thiol-ene photopolymerization technique . The nature of these interactions is largely dependent on the local redox environment .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
t-Boc-Cystamine exerts its effects at the molecular level through various mechanisms. It is known to inhibit transglutaminase activity, which can lead to changes in gene expression . The exact binding interactions with biomolecules and the specifics of enzyme inhibition or activation are still being studied.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of t-Boc-Cystamine typically involves the protection of cystamine with a tert-butyloxycarbonyl group. The process begins with the reaction of cystamine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of t-Boc-Cystamine follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: t-Boc-Cystamine undergoes various chemical reactions, including:
Oxidation: The disulfide bond in t-Boc-Cystamine can be oxidized to form sulfonic acids.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The Boc protecting group can be removed under acidic conditions to expose the amino group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Trifluoroacetic acid in dichloromethane or hydrochloric acid in dioxane.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Thiols.
Substitution: Free amino groups.
相似化合物的比较
Cysteamine: A decarboxylated derivative of cysteine, used in the treatment of cystinosis.
Cystamine: The oxidized form of cysteamine, used in neurodegenerative disease research.
Mono-BOC-Cystamine: Another Boc-protected derivative of cystamine, used as a crosslinker in biotechnology.
Uniqueness: t-Boc-Cystamine is unique due to its specific structure, which includes a Boc protecting group. This makes it particularly useful in applications where selective protection of amino groups is required. Its stability and reactivity under specific conditions make it a valuable tool in both chemical synthesis and biological research.
属性
IUPAC Name |
tert-butyl N-[2-(2-aminoethyldisulfanyl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S2/c1-9(2,3)13-8(12)11-5-7-15-14-6-4-10/h4-7,10H2,1-3H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGHNLHVZHBSTHO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCSSCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S2 | |
| Record name | Mono-BOC-cystamine | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Mono-BOC-cystamine | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001030317 | |
| Record name | Mono-BOC-cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
485800-26-8 | |
| Record name | t-Boc-cystamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0485800268 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mono-BOC-cystamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001030317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{2-[(2-aminoethyl)disulfanyl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | T-Boc-cystamine | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7LN7QV4A5Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(Z)-but-2-enedioic acid;[5-[2-(dimethylamino)ethyl]-8-methyl-2-(4-methylphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate](/img/structure/B1681869.png)












